N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide
Overview
Description
N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide is a useful research compound. Its molecular formula is C10H13NO5S2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoselective N-Acylation Reagents
N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide and related compounds have been explored for their potential as chemoselective N-acylation reagents. A study by Kondo et al. (2000) developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their effectiveness and chemoselectivity as N-acylation reagents (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Structural Studies
In-depth structural studies have been conducted on derivatives of this compound, focusing on bond conformations and parameters. Gowda, Foro, and Fuess (2007) have extensively analyzed the conformation of the N—H bond in various derivatives, such as N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, providing valuable insights into their molecular structures (Gowda, Foro, & Fuess, 2007a)(Gowda, Foro, & Fuess, 2007b).
Synthesis of 3-(Phenylsulfonyl)pyrrolidines
Craig, Jones, and Rowlands (2000) explored the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, which involves the reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines. This study contributes to understanding the chemical reactions and potential applications of this compound in synthesizing complex organic compounds (Craig, Jones, & Rowlands, 2000).
Molecular Conformation and Crystal Assembly
Fernandes et al. (2011) investigated the discrete role of chlorine substitutions in arylsulfonamides, including compounds related to this compound. This research provides insight into the impact of chloro substitution on molecular conformation and crystal assembly, which is crucial for understanding the chemical behavior and potential applications of these compounds (Fernandes et al., 2011).
Properties
IUPAC Name |
N-(3-acetylphenyl)-N-methylsulfonylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c1-8(12)9-5-4-6-10(7-9)11(17(2,13)14)18(3,15)16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYRAWQEFLAYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(S(=O)(=O)C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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